molecular formula C21H28N2OS2 B6066770 (3-Methylthiophen-2-yl)-[1-[[5-(pyrrolidin-1-ylmethyl)thiophen-2-yl]methyl]piperidin-3-yl]methanone

(3-Methylthiophen-2-yl)-[1-[[5-(pyrrolidin-1-ylmethyl)thiophen-2-yl]methyl]piperidin-3-yl]methanone

Cat. No.: B6066770
M. Wt: 388.6 g/mol
InChI Key: URMDCYLPWPBBSD-UHFFFAOYSA-N
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Description

(3-Methylthiophen-2-yl)-[1-[[5-(pyrrolidin-1-ylmethyl)thiophen-2-yl]methyl]piperidin-3-yl]methanone: is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a piperidine ring, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylthiophen-2-yl)-[1-[[5-(pyrrolidin-1-ylmethyl)thiophen-2-yl]methyl]piperidin-3-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and piperidine intermediates, followed by their coupling through a series of reactions that may include alkylation, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Methylthiophen-2-yl)-[1-[[5-(pyrrolidin-1-ylmethyl)thiophen-2-yl]methyl]piperidin-3-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: Halogenation or nitration can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives. These products can further undergo additional transformations to yield more complex molecules.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, (3-Methylthiophen-2-yl)-[1-[[5-(pyrrolidin-1-ylmethyl)thiophen-2-yl]methyl]piperidin-3-yl]methanone is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests possible activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors. Its electronic properties make it suitable for applications in electronics and optoelectronics.

Mechanism of Action

The mechanism of action of (3-Methylthiophen-2-yl)-[1-[[5-(pyrrolidin-1-ylmethyl)thiophen-2-yl]methyl]piperidin-3-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The pathways involved in these interactions are studied using computational and experimental techniques to elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methylthiophen-2-yl)-[1-[[5-(pyrrolidin-1-ylmethyl)thiophen-2-yl]methyl]piperidin-3-yl]methanone stands out due to its complex structure, which combines multiple functional groups and aromatic rings

Properties

IUPAC Name

(3-methylthiophen-2-yl)-[1-[[5-(pyrrolidin-1-ylmethyl)thiophen-2-yl]methyl]piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2OS2/c1-16-8-12-25-21(16)20(24)17-5-4-11-23(13-17)15-19-7-6-18(26-19)14-22-9-2-3-10-22/h6-8,12,17H,2-5,9-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMDCYLPWPBBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)C2CCCN(C2)CC3=CC=C(S3)CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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